molecular formula C20H20N2O2S B4724115 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4724115
M. Wt: 352.5 g/mol
InChI Key: WFNLNMITCCCODL-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, also known as DMTB-TZD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolidinediones, which are known for their antidiabetic properties. DMTB-TZD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it works by inhibiting various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. It has also been shown to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high yield of synthesis and purity. It is also relatively easy to handle and store. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is in developing new derivatives of 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione that have improved solubility and bioavailability. Another area of interest is in studying the mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione in more detail, to better understand how it works and how it can be used in different disease contexts. Finally, there is interest in studying the potential side effects of 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, to ensure its safety for use in humans.

Scientific Research Applications

5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications is in the field of cancer research. Studies have shown that 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential applications in diabetes and neurodegenerative disorders. Studies have shown that 5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-4-6-16(7-5-14)13-22-19(23)18(25-20(22)24)12-15-8-10-17(11-9-15)21(2)3/h4-12H,13H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLNMITCCCODL-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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